molecular formula C22H24N2O4S B7688209 N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide

N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide

Katalognummer B7688209
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: NZRBXNOUPDCKPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, also known as FPS-ZM1, is a small molecule drug that has gained attention in scientific research for its potential therapeutic applications. FPS-ZM1 is a selective inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the immune response to bacterial infections and inflammation.

Wirkmechanismus

N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide selectively inhibits the TLR4 signaling pathway by binding to the MD-2 protein, which is a co-receptor for TLR4. This binding prevents the activation of TLR4 by its ligands, such as lipopolysaccharide (LPS), and subsequently reduces the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
Inhibition of the TLR4 signaling pathway by N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to reduce inflammation and improve organ function in animal models of sepsis, acute lung injury, and inflammatory bowel disease. In addition, N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in human monocytes stimulated with LPS.

Vorteile Und Einschränkungen Für Laborexperimente

N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide is a selective inhibitor of the TLR4 signaling pathway, which makes it a valuable tool for studying the role of TLR4 in various diseases. However, N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has limitations in terms of its solubility and stability, which can affect its effectiveness in in vitro and in vivo experiments. In addition, the high cost of N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide can limit its use in some research labs.

Zukünftige Richtungen

Future research on N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide could focus on its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. In addition, the development of more stable and soluble analogs of N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide could improve its effectiveness in in vitro and in vivo experiments. Finally, the use of N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in combination with other drugs or therapies could enhance its therapeutic potential.

Synthesemethoden

The synthesis of N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide involves several steps, starting with the reaction of 2-furancarboxaldehyde with 3-(4-aminophenyl)propanoic acid to form the furan-2-ylmethyl-3-(4-aminophenyl)propanoic acid intermediate. This intermediate is then reacted with N-phenethylsulfonamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. The overall yield of the synthesis is approximately 25%.

Wissenschaftliche Forschungsanwendungen

N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including sepsis, acute lung injury, and inflammatory bowel disease. In preclinical studies, N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to reduce inflammation and improve survival in animal models of sepsis and acute lung injury. In addition, N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to reduce inflammation and improve intestinal barrier function in a mouse model of inflammatory bowel disease.

Eigenschaften

IUPAC Name

N-(furan-2-ylmethyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c25-22(23-17-20-7-4-16-28-20)13-10-19-8-11-21(12-9-19)29(26,27)24-15-14-18-5-2-1-3-6-18/h1-9,11-12,16,24H,10,13-15,17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRBXNOUPDCKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.